molecular formula C6H12Cl2O2S B8398159 Bis(3-chloro-2-hydroxypropyl)sulfide

Bis(3-chloro-2-hydroxypropyl)sulfide

Cat. No. B8398159
M. Wt: 219.13 g/mol
InChI Key: SVEHZCKYZJXGCW-UHFFFAOYSA-N
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Description

Bis(3-chloro-2-hydroxypropyl)sulfide is a useful research compound. Its molecular formula is C6H12Cl2O2S and its molecular weight is 219.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(3-chloro-2-hydroxypropyl)sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3-chloro-2-hydroxypropyl)sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H12Cl2O2S

Molecular Weight

219.13 g/mol

IUPAC Name

1-chloro-3-(3-chloro-2-hydroxypropyl)sulfanylpropan-2-ol

InChI

InChI=1S/C6H12Cl2O2S/c7-1-5(9)3-11-4-6(10)2-8/h5-6,9-10H,1-4H2

InChI Key

SVEHZCKYZJXGCW-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)O)SCC(CCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

185 g (2.0 mol) of epichlorohydrin, 10 ml of toluene and 0.97 g of tetra-n-butylammonium bromide were mixed together, and 35 g (1.0 mol) of hydrogen sulfide was blown into the mixture with stirring with the temperature of the solution being maintained at 20 to 25° C. After that, extraction was carried out using toluene to distil away the solvent, thereby obtaining 210 g (0.96 mol, yield: 96%) of bis(3-chloro-2-hydroxypropyl)sulfide (the compound represented by formula (1) above).
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

185 g (2.0 mol) of epichlorohydrin, 30 g of water, 5 g of methanol and 1.5 g of 32% aqueous solution of sodium hydroxide were mixed together, and 35 g (1.0 mol) of hydrogen sulfide was blown into the mixture with stirring with the temperature of the solution being maintained at 5 to 15° C., thereby obtaining 210 g (0.96 mol, yield: 96%) of bis(3-chloro-2-hydroxypropyl)sulfide.
Quantity
185 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Epichlorohydrin (5563 g, 60.12 mol) and methanol (2500 g) were put into a 10-liter reactor. The reaction temperature was adjusted to 6° C. When the reaction temperature reached 6° C., sodium hydroxide (50% aq., 5 g) was added to the mixture. NaSH.xH2O (70% NaSH, 3660 g, 45.75 mol), methanol (1000 g) and water (500 g) were completely dissolved with stirring in another 10-liter reactor, and hydrochloric acid was slowly added dropwise thereto to generate hydrogen sulfide gas. The hydrogen sulfide gas was added to the epichlorohydrin solution to obtain bis(3-chloro-2-hydroxypropyl)sulfide. The completion of the reaction was defined as the time when epichlorohydrin and 3-chloro-2-hydroxy-propane-1-thiol disappeared completely and bis(3-chloro-2-hydroxypropyl)sulfide was formed, which was confirmed by GC. When 3-chloro-2-hydroxy-propane-1-thiol was present, the content of the thiol compound was calculated from the relative integral ratio by GC and epichlorohydrin was further added in an amount corresponding to the calculated content. The reaction of epichlorohydrin and the thiol compound afforded bis(3-chloro-2-hydroxypropyl)sulfide (BCPS).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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